

Application Note: Quantitative Analysis of 2-Hydroxy Desipramine in Human Urine

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Compound of Interest

Compound Name: 2-Hydroxy Desipramine-d3

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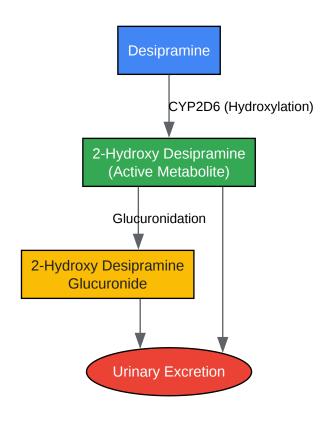
Introduction

Desipramine, a tricyclic antidepressant, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 2-Hydroxy Desipramine.[1][2][3] This metabolite is subsequently excreted in the urine, partly in its unconjugated form and also as a glucuronide conjugate.[2] Monitoring the levels of 2-Hydroxy Desipramine in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology to understand the parent drug's metabolism and patient compliance. This application note provides detailed protocols for the quantitative analysis of 2-Hydroxy Desipramine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Two common sample preparation methods are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Metabolic Pathway of Desipramine

Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine, a pharmacologically active metabolite.[1][4] This metabolic process is primarily catalyzed by the CYP2D6 enzyme in the liver.[1][2][3] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the rate of Desipramine metabolism, affecting plasma and urine concentrations of both the parent drug and its metabolite.[2] 2-Hydroxy Desipramine can be further metabolized through glucuronidation to increase its water solubility for renal excretion.[2]





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Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of 2-Hydroxy Desipramine in urine.

Materials and Reagents

- Standards: 2-Hydroxy Desipramine and 2-Hydroxy Desipramine-d4 (internal standard) reference standards.
- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium acetate, Diethyl ether, Methyl t-butyl ether (MTBE).
- Reagents: β-Glucuronidase from Patella vulgata, Phosphate buffer (pH 6.8), Ammonium hydroxide.
- SPE Cartridges: Oasis WCX (Weak Cation Exchange) μElution plates or similar.



 General Labware: Polypropylene tubes, glass vials, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Sample Preparation

Urine samples may contain both free and conjugated forms of 2-Hydroxy Desipramine. For the determination of total 2-Hydroxy Desipramine, an enzymatic hydrolysis step is required.

- 2.1. Enzymatic Hydrolysis (Optional)
- To 1 mL of urine sample in a polypropylene tube, add 250 μL of phosphate buffer (pH 6.8).
- Add 20 μL of β-Glucuronidase solution.
- Vortex and incubate the mixture at 60°C for 2 hours.
- Allow the sample to cool to room temperature before proceeding with extraction.
- 2.2. Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for tricyclic antidepressants and offers high recovery and clean extracts.[5]

- Sample Pre-treatment: To 200 μL of urine (hydrolyzed or non-hydrolyzed), add 200 μL of 4% phosphoric acid and the internal standard solution (2-Hydroxy Desipramine-d4).
- SPE Cartridge Conditioning: Condition the Oasis WCX μ Elution plate wells with 200 μ L of methanol followed by 200 μ L of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
- Washing: Wash the wells with 200 μL of 10 mM ammonium acetate (pH 6), followed by 200 μL of methanol.
- Elution: Elute the analyte and internal standard with two 25 μ L aliquots of 60:40 acetonitrile/methanol containing 2% formic acid.
- Final Sample: The eluate can be directly injected into the LC-MS/MS system.



2.3. Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of drugs from biological matrices.[6]

- Sample Alkalinization: To 1 mL of urine sample (hydrolyzed or non-hydrolyzed) in a glass tube, add the internal standard and 100 μ L of concentrated ammonium hydroxide to adjust the pH to >9.
- Extraction: Add 5 mL of diethyl ether or MTBE. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
- Solvent Transfer: Transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

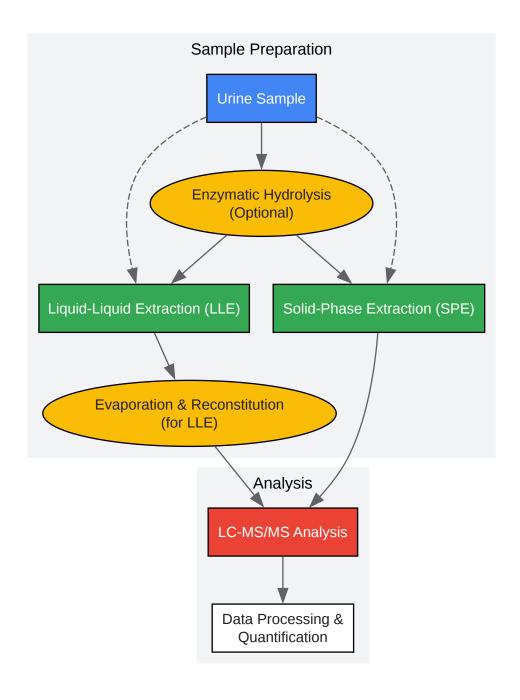
- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.



- · Ionization Mode: Positive ESI.
- MRM Transitions:
 - 2-Hydroxy Desipramine: Precursor ion > Product ion (To be determined by direct infusion of the standard). A possible transition is 283.3 > 72.2 m/z.[6]
 - 2-Hydroxy Desipramine-d4: Precursor ion > Product ion (To be determined by direct infusion of the standard).

Experimental Workflow Diagram





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Caption: General workflow for the analysis of 2-Hydroxy Desipramine in urine.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 2-Hydroxy Desipramine and related compounds in urine and other biological matrices. These values are indicative and should be established for each specific laboratory setting.



Table 1: Method Performance Characteristics for 2-Hydroxy Desipramine in Urine (HPLC-Electrochemical Detection)

Parameter	Value	Reference
Limit of Determination	0.02 μg/L (0.02 ng/mL)	[7]
Recovery	66.4% - 105.7%	[7]
Intra-assay CV	< 14.2%	[7]
Inter-assay CV	< 14.2%	[7]

Table 2: Method Performance for Tricyclic Antidepressants in Urine (UPC2-MS)

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	[5]
Linearity Range	0.1 - 10.0 ng/mL	[5]
Recovery (SPE)	92% - 104%	[5]
Accuracy	99% (average)	[5]

Table 3: Method Performance for 2-Hydroxy Desipramine in Serum (HPLC-UV)

Parameter	Value	Reference
Linearity Range	1 - 100 μg/L (1-100 ng/mL)	[8]
Between-run CV (20 μg/L)	3.4%	[8]
Between-run CV (60 μg/L)	3.8%	[8]

Conclusion

The protocols described in this application note provide a robust and reliable framework for the quantitative analysis of 2-Hydroxy Desipramine in human urine. Both SPE and LLE are







effective sample preparation techniques, with the choice depending on available resources and desired sample throughput. The use of LC-MS/MS ensures high sensitivity and selectivity, allowing for accurate quantification at therapeutic and potentially toxic concentrations. Proper method validation is essential to ensure the reliability of the results for clinical and research applications.

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